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Compound of Interest

Compound Name: 2-Chloro-4-methoxynicotinic acid

CAS No.: 394729-98-7

Cat. No.: B1432720

Get Quote

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-methoxynicotinic Acid

Abstract
2-Chloro-4-methoxynicotinic acid is a highly functionalized pyridine derivative that serves as

a versatile building block in modern synthetic chemistry. Its strategic substitution pattern,

featuring a reactive chlorine atom at the 2-position, a directing methoxy group at the 4-position,

and a modifiable carboxylic acid at the 3-position, offers multiple avenues for chemical

elaboration. This guide provides a comprehensive analysis of the molecule's reactivity, focusing

on key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed

cross-coupling reactions, and modifications of the carboxylic acid moiety. Authored from the

perspective of a Senior Application Scientist, this document synthesizes mechanistic principles

with practical, field-proven insights to equip researchers, scientists, and drug development

professionals with the knowledge to effectively utilize this scaffold in their synthetic campaigns.
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Halogenated nicotinic acids are pivotal intermediates in the synthesis of a wide array of

pharmaceuticals and agrochemicals.[1][2][3] The chlorine atom, particularly at the C2 or C6

position of the pyridine ring, acts as a versatile synthetic handle, enabling diverse bond-forming

strategies. The specific substitution pattern of 2-Chloro-4-methoxynicotinic acid makes it a

particularly valuable reagent. The electron-withdrawing nature of the pyridine nitrogen and the

carboxylic acid group activates the C2-position for nucleophilic attack, while the methoxy group

at C4 modulates the electronic properties of the ring.

Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective

application in experimental design.

Property Value Source

CAS Number 394729-98-7 [4]

Molecular Formula C₇H₆ClNO₃

Molecular Weight 187.58 g/mol [5]

IUPAC Name
2-chloro-4-methoxynicotinic

acid

Physical Form Solid

Purity Typically ≥95%

Storage
Refrigerator, under dry

conditions

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The primary locus of reactivity on the 2-Chloro-4-methoxynicotinic acid scaffold is the

carbon-chlorine bond at the C2-position. This position is highly susceptible to nucleophilic

aromatic substitution (SNAr).
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The susceptibility of the C2-position to nucleophilic attack is a direct consequence of the

electronic structure of the pyridine ring. The ring nitrogen acts as a powerful electron sink,

stabilizing the negative charge that develops in the transition state and the subsequent

Meisenheimer-like intermediate. This stabilization is a key causal factor that lowers the

activation energy for the substitution reaction, making it favorable even with moderately strong

nucleophiles.

2-Chloro-4-methoxynicotinic acid
Meisenheimer-like

Intermediate (Anionic)

Attack at C2

Nucleophile (Nu⁻)

Substituted ProductLoss of Cl⁻

Chloride (Cl⁻)
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Caption: Generalized mechanism for SNAr at the C2-position.

Protocol: Amination with a Primary Amine
Displacement of the C2-chloride with nitrogen nucleophiles is a cornerstone transformation,

widely used to build libraries of potential bioactive compounds. The following protocol is a self-

validating system for this reaction.

Objective: To synthesize 2-(alkylamino)-4-methoxynicotinic acid.

Materials:

2-Chloro-4-methoxynicotinic acid (1.0 eq)

Primary amine (e.g., benzylamine) (1.2 eq)

Diisopropylethylamine (DIPEA) (2.5 eq)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add 2-Chloro-4-methoxynicotinic acid.

Solvent & Reagent Addition: Dissolve the starting material in DMF. Add the primary amine

followed by DIPEA. The base is critical here; it serves to neutralize the HCl generated during

the reaction, driving the equilibrium towards the product.

Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature is

necessary to overcome the activation energy for the aromatic substitution. Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed.

Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous

layer three times with ethyl acetate. The organic layers are combined.

Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by

brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Final Product Isolation: The crude product can be purified by column chromatography on

silica gel or by recrystallization to yield the pure 2-(alkylamino)-4-methoxynicotinic acid.

Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex architectures, particularly for C-C and C-N bond formation

where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the methods of

choice. The C2-Cl bond is an excellent handle for these transformations.

Causality in Catalyst Selection
The success of a cross-coupling reaction is fundamentally dependent on the choice of the

palladium catalyst and ligand. The ligand's role is to stabilize the palladium center, modulate its
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reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation,

and reductive elimination. For an electron-rich pyridine scaffold, bulky, electron-rich phosphine

ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition

step and prevent catalyst decomposition.

Pd(0)L₂

Oxidative Addition
Intermediate

 Oxidative
 Addition 

Transmetalation
Intermediate

 Transmetalation 

Product Complex

 

 Reductive
 Elimination 

Ar-R

Ar-Cl

R-B(OH)₂
(Boronic Acid) Base

Click to download full resolution via product page

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Reaction Summary Table
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The versatility of the C2-Cl bond is demonstrated by its compatibility with various cross-

coupling partners.

Reaction Name Coupling Partner
Catalyst/Ligand
System

Key Bond Formed

Suzuki-Miyaura
Aryl/Alkyl Boronic

Acids
Pd(OAc)₂ / SPhos C-C

Buchwald-Hartwig Amines Pd₂(dba)₃ / Xantphos C-N

Sonogashira Terminal Alkynes PdCl₂(PPh₃)₂ / CuI C-C (sp)

Heck Alkenes Pd(OAc)₂ / P(o-tol)₃ C-C (sp²)

Transformations of the Carboxylic Acid Group
The carboxylic acid at the C3-position provides another orthogonal site for chemical

modification, most commonly through the formation of esters and amides. These reactions

typically proceed via activation of the carboxyl group.

Protocol: Amide Bond Formation via an Acyl Chloride
Converting the carboxylic acid to an amide is a fundamental step in drug development for

modulating solubility and biological interactions.

Objective: To synthesize a representative amide derivative.

Materials:

2-Chloro-4-methoxynicotinic acid (1.0 eq)

Oxalyl chloride or Thionyl chloride (1.5 eq)[2]

Aniline derivative (1.1 eq)

Triethylamine (TEA) or Pyridine (3.0 eq)

Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

Activation Step: Suspend 2-Chloro-4-methoxynicotinic acid in dry DCM. Add a catalytic

amount of DMF (1-2 drops). Slowly add oxalyl chloride at 0 °C. The reaction will effervesce

as gas evolves. This in-situ formation of the acyl chloride is a classic and reliable activation

method.[2] Allow the reaction to warm to room temperature and stir for 1-2 hours until the

solid dissolves and gas evolution ceases.

Amine Coupling: In a separate flask, dissolve the aniline derivative and triethylamine in

DCM. Cool this solution to 0 °C.

Reaction Execution: Slowly add the freshly prepared acyl chloride solution from Step 1 to the

amine solution at 0 °C. The base (triethylamine) is crucial for scavenging the HCl produced

during the coupling.

Work-up and Purification: Once the reaction is complete (monitored by TLC), wash the

reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution. Dry the

organic layer, concentrate, and purify the resulting crude amide by flash chromatography or

recrystallization.
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Caption: Experimental workflow for amide synthesis.
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Conclusion
2-Chloro-4-methoxynicotinic acid is a trifunctional synthetic building block with a well-defined

and predictable reactivity profile. The C2-chloro group serves as the primary site for elaboration

via nucleophilic substitution and cross-coupling reactions, while the C3-carboxylic acid allows

for straightforward derivatization into amides and esters. This orthogonal reactivity, combined

with the electronic influence of the methoxy group and pyridine nitrogen, makes it an invaluable

tool for constructing complex molecular targets in pharmaceutical and materials science

research.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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